The core structure of ECPT is an isoxazole ring. Isochazoles are a class of heterocyclic compounds known for their diverse biological activities []. Research has explored their potential as anticonvulsants, anti-inflammatories, and antimicrobials []. The presence of the chlorophenyl and trifluoromethyl groups in ECPT might further modify these properties, making it a candidate for development in these areas.
ECPT could be a valuable tool in structure-activity relationship (SAR) studies. SAR studies investigate how changes in a molecule's structure affect its biological function. By synthesizing and testing analogs of ECPT with different substituents, researchers could gain insights into the functional groups essential for its potential activity.
Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate is a heterocyclic compound characterized by its unique isoxazole ring structure. The empirical formula of this compound is C₁₃H₉ClF₃NO₃, and it has a molecular weight of approximately 319.67 g/mol. This compound appears as a white solid with a melting point in the range of 36-37 °C . Its structural features include a trifluoromethyl group and a chlorophenyl substituent, which contribute to its chemical reactivity and biological activity.
These reactions can be utilized in synthetic pathways for developing more complex molecules or derivatives.
Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate exhibits notable biological activities, including:
The synthesis of Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate typically involves several steps:
The unique properties of Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate make it suitable for various applications:
Interaction studies focus on understanding how this compound interacts with biological targets:
Several compounds share structural similarities with Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 3-(4-Methylphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate | Methyl instead of chlorine | Antimicrobial |
| Ethyl 3-(4-Nitrophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate | Nitro group addition | Potential anti-inflammatory |
| Ethyl 3-(Phenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate | No chlorine substituent | General bioactivity |
Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate stands out due to its specific chlorophenyl group and trifluoromethyl substituent, which may enhance its lipophilicity and biological interactions compared to similar compounds.
This compound's unique combination of structural features and biological activities positions it as a significant candidate for further research in medicinal chemistry and related fields.
The electronic structure of Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate is characterized by a complex interplay of π-electron systems and polar substituents that significantly influence its molecular orbital distribution [1] [2]. The compound exhibits a typical aromatic π-excessive heterocyclic character due to the isoxazole ring, which contains six π-electrons distributed across the five-membered ring system [3] [4].
The highest occupied molecular orbital (HOMO) energy is estimated at approximately -8.18 electron volts, consistent with chlorophenyl-containing aromatic systems [5] [6]. The HOMO is primarily localized on the isoxazole ring with significant contributions from the π-orbitals of the oxygen and nitrogen atoms [1] [7]. The placement of nitrogen in the terminal position within the ring structure leads to near-degeneracy of π and σ* orbitals, which favors specific electronic configurations [1] [2].
The lowest unoccupied molecular orbital (LUMO) is positioned at approximately -1.82 electron volts, characteristic of electron-deficient aromatic systems containing strong electron-withdrawing groups [8] [9]. The LUMO exhibits significant delocalization across the isoxazole ring and extends partially onto the trifluoromethyl substituent [10] [9]. This orbital arrangement creates a HOMO-LUMO gap of approximately 6.36 electron volts, indicating substantial kinetic stability and moderate chemical reactivity [11] [12].
The trifluoromethyl group significantly perturbs the electronic distribution through its powerful electron-withdrawing inductive effect [8] [13]. The symmetric and asymmetric carbon-fluorine stretching vibrations occur at characteristic frequencies of 1315, 1088, and 1006 wavenumbers, confirming the electronic impact of this substituent on the molecular framework [10] [9].
The isoxazole ring system demonstrates distinctive reactivity patterns governed by its aromatic character and heteroatom positioning [3] [4]. As a π-excessive heterocycle, the ring contains electron density concentrated primarily at the nitrogen and oxygen atoms, while maintaining aromatic stabilization through delocalized π-electron circulation [14] [15].
The ring exhibits preferential reactivity at the C-4 position during electrophilic aromatic substitution reactions [16] [17]. This regioselectivity arises from the electronic distribution pattern where the C-4 carbon possesses the highest electron density suitable for electrophilic attack [18] [19]. The presence of electron-withdrawing substituents at positions C-3 and C-5 further directs electrophilic substitution toward the C-4 position [17] [20].
Ring-opening reactions represent another significant reactivity pathway for isoxazole systems [1] [7]. Electron capture by the σ* lowest unoccupied molecular orbital triggers dissociation of the oxygen-nitrogen bond, leading to ring cleavage [1] [2]. This process occurs through a barrier-free reaction pathway, with ring-opening typically completed within 45 femtoseconds upon photoexcitation [7] [21].
The weak nitrogen-oxygen bond, with a bond energy of approximately 50 kilocalories per mole, makes the isoxazole ring susceptible to cleavage under certain conditions [4] [22]. However, the aromatic stabilization energy of 22-28 kilocalories per mole provides substantial thermodynamic stability under normal conditions [14] [15].
The trifluoromethyl substituent exhibits exceptional chemical stability and profound electronic effects on the molecular system [8] [13]. This group represents one of the most powerful electron-withdrawing substituents in organic chemistry, with a Taft polar substituent constant significantly higher than conventional alkyl groups [23] [24].
The carbon-fluorine bonds within the trifluoromethyl group possess exceptional strength, with bond energies exceeding 100 kilocalories per mole [25] [26]. This inherent stability renders the trifluoromethyl group highly resistant to nucleophilic attack and metabolic degradation [13] [25]. The electronegativity of the trifluoromethyl carbon creates a substantial dipole moment that influences the entire molecular electronic distribution [8] [10].
Electronic delocalization studies reveal that the trifluoromethyl group significantly lowers the energy of π* orbitals in conjugated systems [8] [27]. This orbital perturbation enhances the electrophilic character at cationic sites and promotes charge delocalization throughout the molecular framework [8] [24]. The group demonstrates minimal participation in resonance stabilization but exerts pronounced inductive effects through σ-bond polarization [23] [28].
The 4-chlorophenyl substituent contributes both electron-withdrawing inductive effects and weak electron-donating resonance effects to the molecular system [5] [6]. The chlorine atom, positioned para to the isoxazole attachment point, creates an asymmetric electronic distribution within the phenyl ring [5] [29].
Frontier molecular orbital analysis indicates that the chlorophenyl moiety influences both HOMO and LUMO energy levels [5] [30]. The HOMO exhibits partial delocalization over the chlorinated phenyl ring, while the LUMO shows minimal contribution from this aromatic system [6] [31]. The chlorine substituent increases the ionization potential of the phenyl ring by approximately 0.5 electron volts compared to unsubstituted analogues [5] [32].
The chlorophenyl group demonstrates moderate reactivity toward electrophilic aromatic substitution, with the chlorine atom serving as a meta-directing deactivating group [33] [34]. Natural bond orbital analysis reveals significant hyperconjugative interactions between chlorine lone pairs and the aromatic π-system [5] [6]. These interactions contribute approximately 781 kilojoules per mole of stabilization energy to the overall molecular structure [5].
The ethyl carboxylate ester group exhibits typical electrophilic character at the carbonyl carbon and demonstrates susceptibility to nucleophilic acyl substitution reactions [35] [36]. The carbonyl stretching frequency occurs at approximately 1660 wavenumbers, indicating moderate electrophilic activation [5] [37].
The ester functionality shows reduced reactivity compared to free carboxylic acids or acid chlorides, making it suitable for synthetic manipulations without unwanted side reactions [38] [39]. Hydrolysis reactions proceed through tetrahedral intermediate formation, with reaction rates dependent on pH and temperature conditions [35] [37].
Surface and subsurface carboxylic ester groups demonstrate different reactivity patterns based on their molecular environment [35] [36]. Approximately 30 percent of ester functionalities in complex molecular systems show enhanced reactivity due to surface accessibility, while the remaining groups exhibit reduced reactivity due to steric hindrance [35] [36].
The molecular architecture of Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate creates a unique electronic environment that governs its chemical behavior through specific structure-reactivity correlations [18] [19]. The trisubstituted isoxazole framework provides an excellent platform for allosteric modulation of biological targets through precise positioning of pharmacophoric elements [18] [40].
Structure-activity relationship studies demonstrate that compounds containing strong electron-withdrawing substituents on aromatic rings attached to isoxazole systems exhibit enhanced biological activity [18] [40]. The trifluoromethyl group at position C-5 creates a hydrophobic binding pocket that facilitates protein-ligand interactions through favorable enthalpic contributions [18] [19].
The spatial arrangement of substituents influences molecular recognition patterns and binding affinity profiles [18] [41]. Compounds with ether linkages between aromatic systems demonstrate different conformational preferences compared to amine-linked analogues, resulting in distinct biological activity profiles [18] [19]. The C-3 chlorophenyl substitution pattern provides optimal steric complementarity for target protein binding sites [18] [42].
Electronic complementarity between molecular orbitals and biological targets determines selectivity profiles and potency characteristics [43] [44]. The HOMO-LUMO energy gap influences charge transfer processes during molecular recognition events [43] [45]. Frontier orbital interactions between ligand and protein systems govern the thermodynamics of binding equilibria [43] [44].
The aromatic character of the isoxazole ring provides substantial thermodynamic stabilization through cyclic π-electron delocalization [46] [47]. The six π-electrons distributed across the five-membered ring satisfy Hückel's rule for aromaticity, conferring enhanced stability compared to non-aromatic analogues [48] [15].
Quantitative aromaticity measures indicate that isoxazole systems possess aromatic stabilization energies ranging from 22 to 28 kilocalories per mole [14] [15]. This stabilization energy, while lower than benzene systems (36 kilocalories per mole), represents significant thermodynamic favorability for maintaining ring integrity [14] [49].
The aromatic character manifests in preferential substitution reactions rather than addition reactions, characteristic of aromatic systems [15] [34]. Electrophilic aromatic substitution occurs selectively at the C-4 position, preserving aromatic character while allowing structural modification [3] [22]. The aromatic stabilization provides resistance to ring-opening reactions under mild conditions [14] [15].
Electron delocalization within the molecular framework occurs through multiple pathways that contribute to overall stability [46] [47]. The primary delocalization pathway involves π-electron circulation within the isoxazole ring, creating a continuous conjugated system [1] [50].
Secondary delocalization effects arise from interactions between the aromatic ring systems and electron-withdrawing substituents [51] [33]. The trifluoromethyl group creates polarized σ-bonds that interact with the π-electron system through hyperconjugative mechanisms [8] [24]. These interactions contribute approximately 50-100 kilocalories per mole of additional stabilization energy [8] [23].
The chlorophenyl substituent participates in extended conjugation through π-orbital overlap with the isoxazole system [5] [6]. Natural bond orbital analysis reveals significant charge transfer interactions between aromatic π-systems, contributing to overall molecular stability [5] [51]. The magnitude of these stabilizing interactions depends on the relative orbital energies and spatial overlap integrals [43] [44].
Five-membered heterocyclic rings typically exhibit minimal ring strain compared to smaller ring systems [14] [52]. The isoxazole ring geometry approaches ideal bond angles and bond lengths, minimizing destabilizing strain energy contributions [3] [14].
Ring strain energies for isoxazole systems are estimated at less than 5 kilocalories per mole, representing negligible destabilization relative to aromatic stabilization effects [14] [15]. The planar ring geometry facilitates optimal π-orbital overlap, maximizing aromatic stabilization while minimizing steric interactions [48] [53].
Substituent effects on ring strain are minimal due to the aromatic character and optimal ring size [14] [52]. The C-3 and C-5 substitution pattern distributes steric interactions symmetrically around the ring, preventing localized strain concentrations [18] [19]. Electronic effects from substituents influence π-electron distribution without significantly altering ring geometry or strain energy [51] [47].